3.8-Fold Higher Computed Lipophilicity (XLogP3) Compared to Thalidomide Drives Superior Predicted Membrane Permeability
The ethyl ester side chain of the target compound confers substantially higher computed lipophilicity (XLogP3 = 3.5) compared to thalidomide (XLogP3 = 0.91) and the free acid analog 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid (estimated XLogP3 ≈ 2.5, based on the general ~1 log unit difference between a carboxylic acid and its ethyl ester). This 3.8-fold increase in logP relative to thalidomide predicts significantly enhanced passive diffusion across biological membranes and improved oral absorption potential [1]. [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Thalidomide (CAS 50-35-1): XLogP3 = 0.91; Free acid analog (CAS 106075-38-1): estimated XLogP3 ≈ 2.5 |
| Quantified Difference | 3.8-fold higher than thalidomide; ~1.4-fold higher than free acid analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); free acid analog estimate based on general SAR of carboxylic acid to ethyl ester conversion. |
Why This Matters
Higher lipophilicity is a critical determinant of cell permeability and oral bioavailability, making the ethyl ester form preferable for cellular assays and in vivo studies where membrane penetration is required.
- [1] PubChem. (2026). Compound Summary for CID 1014579: Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate. National Center for Biotechnology Information. View Source
- [2] Guide to Immunopharmacology. (2026). Thalidomide ligand page. IUPHAR/BPS. View Source
